molecular formula C13H16N4O2 B7439082 N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

Numéro de catalogue B7439082
Poids moléculaire: 260.29 g/mol
Clé InChI: JCKSDPDXRMNMFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as EHP-101, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic benefits. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders. In

Mécanisme D'action

The exact mechanism of action of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to enhance the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination, leading to improved motor function. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and enhance neuronal survival. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide for lab experiments is its specificity for the central nervous system. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of inflammation and neuroprotection in neurological disorders. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.

Orientations Futures

There are a number of future directions for research on N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders. Finally, the development of more soluble formulations of this compound may expand its use in experimental settings.

Méthodes De Synthèse

The synthesis of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 3-pyridinecarboxylate. The resulting compound is then reacted with 1-methyl-4-pyrazolecarboxaldehyde to form N-ethyl-6-(1-methyl-4-pyrazolyl)nicotinamide. Finally, the compound is subjected to a hydroxymethylation reaction to yield the final product, this compound.

Applications De Recherche Scientifique

N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. In preclinical studies, this compound has been shown to reduce inflammation and enhance neuronal survival, leading to improved neurological function in animal models of these disorders.

Propriétés

IUPAC Name

N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17(12-7-15-16(2)8-12)13(19)10-4-5-11(9-18)14-6-10/h4-8,18H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKSDPDXRMNMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CN(N=C1)C)C(=O)C2=CN=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.